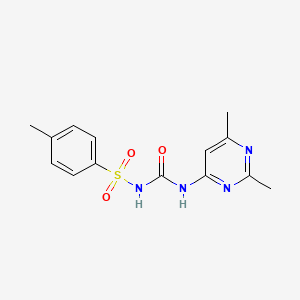

3-(2,6-dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,6-dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea is a complex organic compound with a pyrimidine core. This compound is characterized by its unique structure, which includes dimethyl groups at positions 2 and 4, and a sulfonylamino carbonyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea typically involves multiple steps. One common method includes the reaction of 2,4-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetone, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-(2,6-dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine core.

2,4-Dimethylpyrimidine: A simpler analog without the sulfonylamino carbonyl group.

4-Methylbenzenesulfonamide: Contains the sulfonyl group but lacks the pyrimidine ring.

Uniqueness

3-(2,6-dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

3-(2,6-Dimethylpyrimidin-4-yl)-1-(4-methylbenzenesulfonyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, drawing from various research findings, case studies, and data analyses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, NVP-BGJ398, was found to be a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases and demonstrated substantial antitumor activity in bladder cancer xenograft models . This suggests that the biological activity of pyrimidine-based ureas may be leveraged for therapeutic applications in oncology.

The antitumor effects are often attributed to the inhibition of specific signaling pathways involved in tumor growth and proliferation. The urea moiety is believed to interact with ATP-binding sites in target proteins, leading to the inhibition of kinase activity . This interaction can result in reduced cell proliferation and increased apoptosis in cancer cells.

Selectivity and Toxicity

A quantitative structure-activity relationship (QSAR) analysis highlighted that modifications in the chemical structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. For example, certain derivatives showed high selectivity indices (SI), indicating a favorable therapeutic window . The selectivity was attributed to differences in lipophilicity and solubility profiles among the derivatives.

Study on Antimalarial Activity

In a study focused on antimalarial properties, compounds structurally similar to this compound were evaluated against Plasmodium falciparum. The findings revealed that some derivatives exhibited promising anti-malarial activity with low cytotoxicity against mammalian cells . The compounds were designed to form hydrogen bonds with critical residues in the target enzyme's active site, enhancing their efficacy.

Clinical Implications

Clinical evaluations have suggested that pyrimidine-based ureas could serve as potential candidates for drug development targeting various malignancies and infectious diseases. Their ability to selectively inhibit key enzymes involved in disease progression opens avenues for further research and development.

Data Summary

Properties

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)-3-(4-methylphenyl)sulfonylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-4-6-12(7-5-9)22(20,21)18-14(19)17-13-8-10(2)15-11(3)16-13/h4-8H,1-3H3,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXRPEKTTKNILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=NC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.